Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)-
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Overview
Description
Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)- is an organic compound with the molecular formula C15H17NO2 . This compound features a morpholine ring substituted with a 1-oxo-5-phenyl-2,4-pentadienyl group. Morpholine itself is a heterocyclic amine that contains both amine and ether functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides . For Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)-, a common synthetic route involves the coupling of morpholine with a suitable pentadienyl precursor under controlled conditions .
Industrial Production Methods
Industrial production of morpholine derivatives often employs dehydration reactions using concentrated sulfuric acid . The process involves the reaction of diethanolamine with sulfuric acid to produce morpholine, which can then be further functionalized to obtain the desired derivative .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)- undergoes various chemical reactions typical of secondary amines and conjugated ketones . These include:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)- involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(1-oxo-2-propenyl)-: Another morpholine derivative with a similar structure but different substituents.
Morpholine, 4-(1-oxo-2-butenyl)-: A related compound with a shorter conjugated system.
Uniqueness
Morpholine, 4-(1-oxo-5-phenyl-2,4-pentadienyl)- is unique due to its extended conjugated system and phenyl group, which can enhance its reactivity and potential biological activity compared to other morpholine derivatives .
Properties
CAS No. |
62764-14-1 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-morpholin-4-yl-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C15H17NO2/c17-15(16-10-12-18-13-11-16)9-5-4-8-14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
HGWQVKWUOVWBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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